2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate
Description
Properties
Molecular Formula |
C10H8F6O3S |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
[2,2,2-trifluoro-1-(3-methylphenyl)ethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8F6O3S/c1-6-3-2-4-7(5-6)8(9(11,12)13)19-20(17,18)10(14,15)16/h2-5,8H,1H3 |
InChI Key |
JPZCHELMQRHAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate typically involves the reaction of 2,2,2-Trifluoro-1-(m-tolyl)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-Trifluoro-1-(m-tolyl)ethanol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Applications
1. Synthesis of Fluorinated Compounds
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is utilized as a fluorinating agent in the synthesis of various fluorinated organic compounds. Its triflate group acts as an excellent leaving group, facilitating nucleophilic substitutions. For instance, it has been employed in the preparation of substituted aryl compounds, enhancing the diversity of fluorinated derivatives available for pharmaceutical development.
Case Study:
A study demonstrated the use of this compound in synthesizing 4-(2,2,2-trifluoroethoxy)acetophenone from 4'-hydroxyacetophenone via a nucleophilic substitution reaction with sodium hydride as a base. The reaction yielded a significant amount of product with good purity after purification through column chromatography .
Medicinal Chemistry
2. Antimicrobial and Antiplasmodial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. Specifically, studies have shown that certain synthesized chalcones derived from this compound demonstrate significant activity against Plasmodium falciparum, the causative agent of malaria.
Case Study:
In a synthesis and evaluation study of antiplasmodial activity, several derivatives were tested for their efficacy against Plasmodium falciparum. The results indicated that compounds bearing the trifluoromethyl group exhibited enhanced biological activity compared to their non-fluorinated counterparts .
Industrial Applications
3. Fluorinated Polymers and Coatings
The compound is also used in the formulation of fluorinated polymers and coatings due to its unique properties such as chemical inertness and thermal stability. These materials find applications in various industries including electronics and automotive sectors where resistance to heat and chemicals is crucial.
Data Table: Industrial Applications
| Application Area | Description |
|---|---|
| Electronics | Used in coatings for circuit boards for insulation and protection against moisture. |
| Automotive | Utilized in manufacturing parts that require high resistance to heat and chemicals. |
| Pharmaceuticals | Acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form new covalent bonds, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Trifluoromethanesulfonate Esters
Example Compound : Mesityl(m-tolyl)iodonium trifluoromethanesulfonate (3i)
- Structural Similarities : Both compounds share the trifluoromethanesulfonate (-SO₃CF₃) group, a strong electron-withdrawing moiety that enhances stability and reactivity as a leaving group in organic synthesis.
- Physical Properties: Compound 3i has a melting point of 169–171°C, typical for iodonium triflates due to ionic lattice interactions . The target compound’s melting point is likely influenced by its non-ionic structure but may be lower due to reduced crystallinity.
- Synthetic Utility : Triflates are widely used in cross-coupling reactions. While 3i serves as an arylating agent in meta-selective C–H functionalization , the target compound’s m-tolyl group could facilitate regioselective arylations in analogous reactions.
Fluorinated Ethyl Sulfonates
Example Compounds : Ethanesulfonyl fluorides (e.g., 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]-ethanesulfonyl fluoride)
- Structural Differences : These compounds feature sulfonyl fluoride (-SO₂F) groups instead of sulfonate esters, making them more reactive toward nucleophiles. However, both classes exhibit high fluorine content, which improves thermal and chemical stability .
- Applications : Sulfonyl fluorides are used in click chemistry and polymer synthesis. In contrast, the target compound’s triflate group is better suited for catalytic applications (e.g., as a leaving group in palladium-catalyzed couplings).
Perfluorinated Acrylates
Example Compounds: 2-Propenoic acid esters (e.g., 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester)
- Functional Group Contrast: These acrylates contain fluorinated ester groups but lack aromatic substituents.
- Industrial Relevance : Fluorinated acrylates are used in coatings and surfactants, whereas the target compound’s triflate functionality suggests utility in pharmaceuticals or agrochemical synthesis.
Research Findings and Implications
- Reactivity: The triflate group in the target compound is expected to exhibit superior leaving-group ability compared to non-fluorinated sulfonates, facilitating efficient nucleophilic substitutions .
- Stability : The m-tolyl group may enhance steric protection of the triflate moiety, reducing premature hydrolysis—a common issue in sulfonate esters .
- Synthetic Potential: Structural analogs like 3i demonstrate the utility of fluorinated triflates in challenging transformations (e.g., C–H activation), suggesting the target compound could enable novel methodologies in aromatic functionalization .
Biological Activity
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate, also known by its CAS number 1736-06-7, is a fluorinated compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and implications for future research.
- Molecular Formula : C₉H₇F₃O₃S
- Molecular Weight : 188.15 g/mol
- CAS Number : 1736-06-7
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is largely attributed to its role as an electrophilic agent. The trifluoromethanesulfonate group is known to facilitate nucleophilic substitutions in biological systems, which can lead to various physiological effects.
Inhibition Studies
Research indicates that fluorinated compounds like this compound can act as inhibitors for certain enzymes. A notable study explored the inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The compound was found to bind reversibly to the enzyme's active site, leading to competitive inhibition. This mechanism is similar to other fluorinated acetophenone derivatives that have been characterized as transition-state analogs .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Acts as a competitive inhibitor of AChE |
| Neurotransmission Effects | Potential modulation of cholinergic signaling |
| Cytotoxicity | Preliminary studies suggest cytotoxic effects on certain cancer cell lines |
Case Studies and Research Findings
- Acetylcholinesterase Inhibition
- Cytotoxic Effects
- Molecular Docking Studies
Implications for Future Research
The promising biological activities of this compound suggest several avenues for future research:
- Drug Development : Its role as an AChE inhibitor could be explored further for therapeutic applications in neurodegenerative diseases such as Alzheimer's.
- Cancer Therapeutics : Given its cytotoxic effects on cancer cells, further investigation into its mechanism could lead to novel anticancer agents.
- Environmental Impact Studies : Understanding the degradation and environmental fate of this compound is crucial due to its fluorinated nature and potential ecological implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
